Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound features a unique structure characterized by the presence of a benzyl group, a hydroxymethyl group, and a carboxylate group. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
The compound is synthesized through multi-step organic reactions involving various precursors. Its synthesis and properties have been detailed in scientific literature, with specific methodologies outlined in research studies focused on similar imidazo[1,2-a]pyrazine derivatives.
Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is classified under heterocyclic compounds due to its imidazo[1,2-a]pyrazine core structure. It is also categorized as an organic compound with significant implications in medicinal and synthetic chemistry.
The synthesis of Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yields and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are typically used to monitor reaction progress and product characterization.
The molecular formula for Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is with a molecular weight of approximately 357.4 g/mol. The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C20H27N3O3 |
Molecular Weight | 357.4 g/mol |
IUPAC Name | Benzyl 3-(hydroxymethyl)-2-(butan-2-yl)-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI | InChI=1S/C20H27N3O3 |
InChI Key | XIGMWWPLPGTTMG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO |
Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can participate in various chemical reactions:
These reactions often require specific reagents and conditions tailored to achieve desired transformations while minimizing side reactions. For example, oxidation may utilize oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism of action for Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with biological targets such as enzymes or receptors.
Upon binding to specific molecular targets:
Research indicates that compounds within this class may exhibit antimicrobial and anticancer activities due to their ability to interfere with cellular mechanisms.
Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is typically characterized by:
The compound exhibits:
Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3